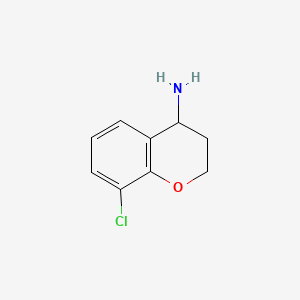

8-Chlorochroman-4-amine

Description

Overview of Chroman-4-amine (B2768764) Scaffolds in Medicinal Chemistry

The chroman-4-amine scaffold is recognized as a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The chroman-4-one, a direct precursor to the chroman-4-amine, is a significant building block in the synthesis of compounds with a broad spectrum of biological effects. researchgate.net The versatility of the chroman-4-amine structure allows for the introduction of various functional groups, enabling the fine-tuning of its pharmacological profile.

The amine group at the 4-position is a key feature, as it can participate in crucial hydrogen bonding interactions with biological macromolecules such as enzymes and receptors. evitachem.com This has led to the investigation of chroman-4-amine derivatives for a range of therapeutic applications, including their potential as anticancer and anti-inflammatory agents. smolecule.com The chiral nature of chroman-4-amine, with a stereocenter at the C4 position, is also of significant importance, as different enantiomers can exhibit distinct biological activities and potencies.

Significance of Chlorine Substitution in Chromane (B1220400) Derivatives

The introduction of a chlorine atom onto the chromane ring can have a profound impact on the molecule's physicochemical properties and biological activity. The position of the chlorine substituent is a critical determinant of its effect. Halogenation, including chlorination, can enhance the antimicrobial activity of chromane derivatives and improve their binding affinity to biological receptors.

Specifically, a chlorine atom at the 8-position of the chroman ring influences the electron distribution of the aromatic ring, which can in turn affect the molecule's reactivity and its interactions with biological targets. Research on related substituted chroman-4-ones has shown that electron-withdrawing groups, such as halogens, in the 6- and 8-positions can be favorable for certain biological activities, such as the inhibition of specific enzymes.

Chemical and Physical Properties of 8-Chlorochroman-4-amine

The following table summarizes the key chemical and physical properties of this compound and its related enantiomeric forms.

| Property | This compound | (S)-8-Chlorochroman-4-amine hydrochloride |

| CAS Number | 770690-25-0 bldpharm.com | 2061996-42-5 ambeed.com |

| Molecular Formula | C₉H₁₀ClNO bldpharm.com | C₉H₁₁Cl₂NO ambeed.com |

| Molecular Weight | 183.64 g/mol bldpharm.com | 220.10 g/mol ambeed.com |

| Physical Form | Liquid sigmaaldrich.com | Solid |

| Purity | 95% sigmaaldrich.com | Not Specified |

| Storage Temperature | Refrigerator sigmaaldrich.com | Not Specified |

| InChI Key | YCWHOLRRUIEVQK-UHFFFAOYSA-N sigmaaldrich.com | BXLLHMUHNIPMNB-QRPNPIFTSA-N ambeed.com |

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is not extensively published, its preparation can be inferred from established synthetic routes for analogous chromane derivatives. A common strategy involves the synthesis of the corresponding 8-Chlorochroman-4-one, followed by a reduction of the ketone to an amine.

The synthesis of the 8-Chlorochroman-4-one precursor itself can be achieved through various methods, often starting from a suitably substituted phenol (B47542). The subsequent conversion of the ketone to the amine can be accomplished via reductive amination. The resulting this compound is a versatile intermediate. The amine group can undergo a variety of chemical transformations, such as acylation, alkylation, and arylation, allowing for the construction of a diverse library of derivatives for further investigation.

Research and Applications

This compound is primarily utilized as a building block in the synthesis of more complex molecules for research purposes. Its presence in the catalogs of chemical suppliers as a synthetic intermediate suggests its role in discovery chemistry. While direct biological activity data for this compound is limited in the public domain, the chromanamine scaffold it belongs to has been explored for various therapeutic targets.

For instance, the (S)-enantiomer of this compound hydrochloride is noted as a chiral building block, highlighting its potential in asymmetric synthesis to create enantiomerically pure final compounds, which is often crucial for therapeutic efficacy and safety.

Structure

3D Structure

Propriétés

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWHOLRRUIEVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 8 Chlorochroman 4 Amine

Conventional Synthetic Approaches to Chroman-4-amines

The synthesis of chroman-4-amines, including the 8-chloro derivative, has traditionally relied on multi-step chemical transformations starting from corresponding chroman-4-ones.

Multi-step Synthesis Protocols

A common and effective strategy for preparing chiral chroman-4-amines involves a three-step sequence starting from the respective chroman-4-one. This protocol is particularly useful for producing specific enantiomers, such as (R)-chroman-4-amines. lookchem.com The key steps are:

Asymmetric Ketone Reduction: The process begins with the enantioselective reduction of a substituted chroman-4-one. The Corey-Bakshi-Shibata (CBS) reduction is a frequently employed method, utilizing a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone to the corresponding (S)-chroman-4-ol. lookchem.com

Hydroxyl Group Inversion: The resulting (S)-chroman-4-ol undergoes a nucleophilic substitution with an azide (B81097) source, typically using diphenylphosphoryl azide (DPPA) or sodium azide. This reaction proceeds with an inversion of stereochemistry, a process known as the Mitsunobu reaction, to yield an (R)-azidochroman.

Azide Reduction: The final step is the reduction of the azide group to the primary amine. This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or with other reducing agents, yielding the target (R)-chroman-4-amine. lookchem.com

This sequence provides a reliable pathway to enantiomerically enriched chroman-4-amines from readily available ketone starting materials. lookchem.com

Improvements in Reaction Efficiency and Yield

Significant efforts have been directed at optimizing the multi-step synthesis to enhance its efficiency, scalability, and enantioselectivity. One notable improvement involves the CBS reduction step, where an in situ-generated borane-hydrogen (B-H) catalyst can be used, simplifying the procedure. lookchem.com

A crucial advancement lies in the purification of the final product. While the azide inversion step can sometimes lead to a slight degradation of the enantiomeric excess (ee), a highly effective method for enhancing purity is the formation of diastereomeric salts. The crude (R)-chroman-4-amine can be treated with a chiral acid, such as (R)-mandelic acid or D-tartaric acid. The resulting salt can be selectively crystallized, significantly improving the enantiomeric excess of the final product to excellent levels without the need for column chromatography. This optimization makes the process more scalable and cost-effective. lookchem.com

The successful application of this optimized, chromatography-free process has been demonstrated for a variety of substituted chroman-4-ones, including 8-chlorochroman-4-one. lookchem.com

Table 1: Optimized Synthesis of (R)-8-Chlorochroman-4-amine Salt

| Precursor | Product | Yield | Final Purity (ee) | Reference |

|---|---|---|---|---|

| 8-Chlorochroman-4-one | (R)-8-Chlorochroman-4-amine (R)-mandelic acid salt | Good | >99.5% | lookchem.com |

Enantioselective Synthesis of 8-Chlorochroman-4-amine

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods, with biocatalysis emerging as a powerful tool. hims-biocat.eu

Biocatalytic Transformations for Chiral Amines

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemo-selectivity under mild reaction conditions. nih.gov Enzymes such as transaminases, imine reductases, and dehydrogenases are instrumental in the asymmetric synthesis of chiral amines. nih.gov These biocatalytic methods offer sustainable alternatives to traditional chemical routes. hims-biocat.eu

Whole-cell biocatalysis is an efficient approach for the asymmetric reduction of ketones to chiral alcohols, which are key precursors for chiral amines. This method leverages the cellular machinery for cofactor regeneration, making it cost-effective. acs.org

Research has demonstrated the successful bioreduction of a closely related substrate, 6-chlorochroman-4-one (B184904), using whole cells of Lactobacillus paracasei. This biotransformation yields the corresponding (S)-6-chlorochroman-4-ol with exceptional enantioselectivity. The resulting chiral alcohol is an ideal intermediate for the synthesis of the corresponding (S)-6-chlorochroman-4-amine. This work highlights the potential of using whole-cell systems for producing key chiral building blocks within the chlorochroman structure family. researchgate.netgoogle.co.uk

Table 2: Whole-Cell Bioreduction of a Chlorochroman-4-one

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 6-Chlorochroman-4-one | Lactobacillus paracasei (whole cells) | (S)-6-Chlorochroman-4-ol | >99% | researchgate.netgoogle.co.uk |

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of only one enantiomer, allowing for the separation of the unreacted enantiomer from the transformed one. rsc.org

For resolving racemic amines, a common strategy involves enzymatic acylation. A lipase (B570770), such as Candida antarctica lipase B (CaLB), can be used to selectively acylate one amine enantiomer in the presence of an acyl donor. The resulting amide can then be separated from the unreacted amine enantiomer. To improve the sustainability of this process, a second enzyme, such as penicillin G acylase, can be employed to hydrolyze the enriched amide back to the amine, creating a fully enzymatic resolution cycle. rsc.org This approach avoids the use of harsh chemical conditions for deacylation and represents a green chemistry alternative for producing enantiopure amines. rsc.org While a specific application to this compound is not detailed in the literature, this enzymatic resolution methodology is a standard and applicable technique for obtaining the enantiopure compound from a racemic mixture.

Asymmetric Catalysis in Chromane (B1220400) Synthesis

Asymmetric catalysis provides a powerful means to obtain specific enantiomers of chiral molecules like this compound. rsc.org The primary focus is on creating the chiral chromane skeleton, which can then be converted to the final amine product. researchgate.net Methodologies often employ either organocatalysts or transition-metal complexes.

Organocatalysis has emerged as a significant strategy, utilizing small, metal-free organic molecules to induce enantioselectivity. mdpi.com Chiral primary and secondary amines, derived from natural sources like Cinchona alkaloids or amino acids, are effective catalysts for a variety of transformations that produce chiral chromanes. rsc.orgrsc.org For instance, bifunctional organocatalysts can facilitate intramolecular oxy-Michael additions to form the chromane ring with high enantioselectivity. rsc.org DFT (Density Functional Theory) studies have provided detailed mechanistic insights, revealing that many of these reactions proceed in a stepwise fashion rather than through concerted pathways. chim.it

Transition-metal catalysis offers another robust avenue for asymmetric chromane synthesis. Iridium complexes paired with chiral phosphine (B1218219) ligands, such as (R)-BINAP, have been successfully used for the asymmetric hydroarylation of chromene derivatives to yield 2-arylchromanes in high yields and enantioselectivity. i-repository.net While this specific example leads to substitution at the 2-position, the underlying principles of using chiral metal complexes are broadly applicable to asymmetric transformations within the chromane scaffold.

The table below summarizes representative approaches in asymmetric chromane synthesis.

Table 1: Examples of Asymmetric Catalysis in Chromane Synthesis

| Catalyst/Method | Substrate Type | Key Transformation | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona-alkaloid-urea | Phenol (B47542) with α,β-unsaturated ketone | Intramolecular oxy-Michael addition | High | rsc.org |

| Chiral Phosphoric Acid | o-Hydroxystyrene derivative | [4+2] Cycloaddition | High | chim.it |

| Iridium/(R)-BINAP | 2H-Chromene and Aromatic Ketone | Asymmetric Hydroarylation | 70-95% | i-repository.net |

| Secondary Amine (Diphenylprolinol derivative) | Nitrochromene and Aldehydes | Domino Michael/Aldol (B89426) Condensation | >99% | researchgate.net |

| Biocatalyst (Lactobacillus paracasei) | 6-Chlorochroman-4-one | Asymmetric Reduction | >99% |

Novel Synthetic Routes and Sustainable Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods. hilarispublisher.com These novel routes often leverage powerful catalytic systems to construct the this compound framework.

Transition Metal-Catalyzed Reactions for C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are cornerstone methods for this transformation. researchgate.net These reactions typically use palladium or nickel catalysts to couple an aryl halide or triflate with an amine. mit.edu

The synthesis can be designed so that a chloro-substituted chromanone or a related precursor is reacted with an ammonia (B1221849) equivalent or a protected amine in the presence of a suitable catalyst system. mdpi.com The development of air-stable nickel precatalysts has expanded the scope of these reactions, allowing for the amination of aryl chlorides under milder conditions and with a broader range of amine partners. mit.edu The choice of ligand is crucial for the success of these couplings, influencing catalyst stability and reactivity. mit.edumdpi.com An alternative strategy involves using organic azides as the nitrogen source, which can serve a dual role as both an amino source and an internal oxidant, making the process more atom-economical and avoiding the need for external oxidants. nih.gov

Cascade Cyclization Reactions in Chromanone Synthesis

For instance, a cascade sequence can be initiated from a suitably substituted phenol and an α,β-unsaturated aldehyde. researchgate.net Organocatalyzed domino Michael/Michael/aldol condensation reactions have been developed to synthesize highly functionalized and stereochemically complex tricyclic chromanes. researchgate.net Radical-based cascade cyclizations have also been explored, where radical acceptors with unsaturated bonds undergo a series of cyclization events to build the heterocyclic core. rsc.org These methods are attractive for their high atom- and step-economy. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a widely adopted technique to accelerate chemical reactions. oatext.com Instead of conventional heating, microwave irradiation directly and rapidly heats the reaction mixture, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields. oatext.comanton-paar.com This technology aligns with the principles of green chemistry by reducing energy consumption and solvent use. oatext.com

The synthesis of chromanone scaffolds can be significantly expedited using microwave energy. For example, the one-step base-mediated aldol condensation to form chroman-4-ones can be performed efficiently under microwave irradiation. researchgate.net Similarly, the synthesis of coumarins and other related heterocycles from enaminones has been achieved in minutes with high yields using solvent-free microwave conditions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 3-Substituted Coumarins | 3 hours (reflux) | 2-5 minutes | Significant | mdpi.com |

| Knoevenagel Condensation | Several hours | 30-60 seconds | Yes (81-99% yield) | oatext.com |

| Condensation for Schiff-base ligands | Not specified | Short | High yields, solvent-free | researchgate.net |

Considerations for Scalable Synthesis

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents significant challenges. chiroblock.com A scalable synthesis must be cost-effective, safe, high-yielding, and environmentally sustainable. For a key intermediate like 5-amino-6-chlorochroman-8-carboxylic acid, which is structurally related to the target compound, process development has focused on avoiding toxic reagents, reducing reaction temperatures from reflux to room temperature, and eliminating the need for silica (B1680970) gel column chromatography. tandfonline.comtandfonline.com

Key considerations for the scalable synthesis of this compound and its precursors include:

Reagent Selection: Replacing hazardous or expensive reagents with safer, more economical alternatives. For example, substituting tin-based reagents with boronic acids. chiroblock.com

Process Optimization: Minimizing the number of synthetic steps and avoiding difficult purifications. Developing work-up procedures that allow for isolation without chromatography is highly desirable. tandfonline.comnuph.edu.ua

Catalyst Efficiency: Using highly efficient and recyclable catalysts, such as biocatalysts (e.g., enzymes) or robust transition-metal catalysts, can significantly reduce costs and waste. researchgate.netdovepress.com

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety for highly exothermic or hazardous reactions, and facilitate easier scale-up compared to batch processing.

A successful gram-scale reaction of a domino sequence to produce a tricyclic chromane in good yield and high stereoselectivity has been demonstrated, underscoring the potential of modern synthetic methods for scalable production. researchgate.net

Advanced Spectroscopic Characterization and Computational Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining the structure of organic molecules in solution. researchgate.netslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. slideshare.netcore.ac.uk

For 8-Chlorochroman-4-amine, ¹H NMR spectroscopy is used to identify the number of unique protons and their neighboring environments. The aromatic region of the spectrum would show signals corresponding to the three protons on the chlorinated benzene ring. Their chemical shifts and splitting patterns (coupling constants) would confirm their relative positions. The protons on the chroman ring, specifically at positions 2, 3, and 4, would exhibit characteristic signals in the aliphatic region. The diastereotopic protons at the C2 and C3 positions would likely appear as complex multiplets due to both geminal and vicinal coupling. The proton at C4, being attached to the same carbon as the amine group, would also show a distinct chemical shift. The amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which can be concentration-dependent. slideshare.net

¹³C NMR spectroscopy complements the proton data by providing the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbons in the aromatic ring, with the carbon attached to the chlorine atom (C8) being significantly influenced. The aliphatic carbons of the chroman moiety (C2, C3, C4) and the carbon of the ether linkage (C4a and C8a) would also have characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. core.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish proton-proton and proton-carbon connectivities, respectively, confirming the final molecular structure. core.ac.ukresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-5 | ~7.0-7.2 | d | C-5: ~128-130 |

| H-6 | ~6.8-7.0 | t | C-6: ~120-122 |

| H-7 | ~6.7-6.9 | d | C-7: ~117-119 |

| H-4 | ~4.0-4.2 | t | C-4: ~45-50 |

| H-3 | ~2.0-2.3 | m | C-3: ~28-32 |

| H-2 | ~4.2-4.4 | m | C-2: ~63-67 |

| -NH₂ | ~1.5-2.5 | br s | - |

| - | - | - | C-8: ~125-127 |

| - | - | - | C-8a: ~150-153 |

| - | - | - | C-4a: ~118-120 |

Note: Predicted values are based on analogous chroman and substituted aniline structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. wikipedia.org In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation of this compound is governed by the presence of the amine and ether functional groups and the stability of the resulting fragments. libretexts.org Common fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are prone to cleavage. Alpha-cleavage next to the nitrogen atom of the amine group can lead to the loss of the C4-C4a bond, resulting in a stable iminium ion. wikipedia.org Similarly, cleavage adjacent to the ether oxygen can occur.

Loss of Amine Group: Cleavage of the C4-N bond can result in the loss of an ·NH₂ radical, leading to a fragment corresponding to the chroman cation.

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring of the chroman structure can undergo a characteristic RDA fragmentation, leading to the cleavage of the ring at the C2-C3 and C4a-O bonds.

These fragmentation patterns provide a "fingerprint" that helps confirm the identity and structural features of the molecule. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 183 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 185 | [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| 167 | [M-NH₂]⁺ | Loss of the amine radical |

| 154 | [M-C₂H₅N]⁺ | Cleavage of the heterocyclic ring |

| 140 | [C₇H₄ClO]⁺ | Result of RDA fragmentation |

| 125 | [C₇H₄Cl]⁺ | Loss of CO from the m/z 154 fragment |

Note: The relative intensities of these peaks depend on the ionization energy and the stability of the fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds, which are characteristic of the functional groups present. researchgate.nets-a-s.org

The IR and Raman spectra of this compound would display characteristic bands confirming its key structural features:

N-H Vibrations: The primary amine group (-NH₂) would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. dtic.mil

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups in the chroman ring would be observed just below 3000 cm⁻¹.

C-O-C Vibrations: The aryl-alkyl ether linkage would produce a strong, characteristic asymmetric C-O-C stretching band around 1200-1260 cm⁻¹ and a symmetric stretch near 1000-1075 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 1000-1100 cm⁻¹ region.

While IR spectroscopy is particularly sensitive to polar bonds and provides information on absorption, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and offers complementary data based on scattering. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 | Strong in IR |

| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Medium in IR & Raman |

| Aliphatic C-H Stretch | -CH₂- | 2850-2960 | Strong in IR & Raman |

| N-H Bend | Primary Amine | 1600-1650 | Medium in IR |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong in IR & Raman |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200-1260 | Strong in IR |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgelte.hu The structure of this compound contains a chromophore—the chlorinated benzene ring fused to the pyran ring—which is responsible for its UV absorption profile.

The expected electronic transitions for this molecule include:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. They are typically high-intensity absorptions. libretexts.org

n → π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital of the aromatic ring. youtube.commasterorganicchemistry.com These transitions are generally of much lower intensity compared to π → π* transitions. libretexts.org

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic ring. The chlorine atom and the amine group act as auxochromes, modifying the absorption characteristics of the primary chromophore.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV light are fluorescent. If this compound is fluorescent, its emission spectrum would typically be a mirror image of its absorption spectrum, but shifted to longer wavelengths (a Stokes shift). This technique could provide further insights into the electronic structure of the molecule's excited states.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.org For this compound, DFT calculations can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.net

Key parameters derived from DFT analysis include:

HOMO-LUMO Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals provides information about the chemical reactivity and the energy required for electronic transitions, which can be correlated with UV-Vis spectra. uctm.edu

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge delocalization and intramolecular interactions, such as hyperconjugation.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the molecule, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. uctm.edu

These theoretical calculations provide a deeper understanding of the molecule's electronic properties and reactivity at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. The process involves placing the ligand in the binding site of a protein and calculating a "docking score," which estimates the binding affinity based on intermolecular forces like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into:

The dynamic stability of the ligand within the binding pocket.

The specific amino acid residues that form stable interactions with the ligand.

Conformational changes in the protein or ligand upon binding.

For this compound, these simulations could be used to screen for potential protein targets and to elucidate the key interactions that stabilize its binding, guiding further experimental studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comnih.govlongdom.org These models are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and gaining insights into the mechanisms of drug action, thereby accelerating the drug discovery process. jocpr.comnih.govcreative-biostructure.com

QSAR analysis is predicated on the principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. longdom.orgsysrevpharm.org By quantifying these properties, known as molecular descriptors, and correlating them with a known biological activity, a predictive model can be constructed. jocpr.com

Hypothetical QSAR Study of this compound Derivatives

While specific QSAR studies on this compound are not extensively available in public literature, a hypothetical study can be conceptualized based on established QSAR principles. Such a study would involve the synthesis of a series of analogues of this compound with varied substituents at different positions of the chroman ring. The biological activity of these compounds, for instance, their affinity for a particular receptor or their inhibitory concentration against an enzyme, would be experimentally determined.

Subsequently, a wide array of molecular descriptors for each analogue would be calculated. These descriptors can be categorized as follows:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule and include descriptors such as molecular weight, volume, surface area, and various topological indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

Once the descriptors are calculated, a dataset is compiled, and statistical methods are employed to derive a QSAR equation. Common statistical techniques include:

Multiple Linear Regression (MLR): This method aims to establish a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly being used to model complex, non-linear relationships.

The predictive power and robustness of the developed QSAR model are then rigorously validated using both internal and external validation techniques. A statistically significant and validated QSAR model can then be used to predict the biological activity of newly designed compounds, guiding synthetic efforts towards molecules with enhanced potency and desired properties.

Illustrative Data for a Hypothetical QSAR Study

The following tables represent the kind of data that would be generated and utilized in a QSAR study of this compound and its derivatives.

Table 1: Hypothetical Biological Activity and Molecular Descriptors for a Series of this compound Analogues

| Compound | Biological Activity (IC₅₀, µM) | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| This compound | 5.2 | 2.1 | 183.64 | 2.5 |

| Analogue 1 | 3.8 | 2.5 | 197.67 | 2.8 |

| Analogue 2 | 7.1 | 1.9 | 199.65 | 2.3 |

| Analogue 3 | 2.5 | 2.8 | 211.70 | 3.1 |

| Analogue 4 | 9.4 | 1.5 | 215.66 | 2.1 |

Table 2: Example of a Resulting QSAR Equation

| Statistical Method | QSAR Equation | R² | Q² |

| MLR | log(1/IC₅₀) = 0.5logP - 0.01MW + 0.2*DM + 1.5 | 0.85 | 0.72 |

In this hypothetical equation, R² represents the coefficient of determination, indicating the goodness of fit of the model, while Q² is the cross-validated R², which assesses the predictive ability of the model. A robust QSAR model for this compound derivatives would provide valuable insights into the structure-activity relationships, highlighting the key molecular features that govern their biological activity. This knowledge would be instrumental in the rational design of more potent and selective analogues.

Biological Activity and Pharmacological Research of 8 Chlorochroman 4 Amine

Investigation of Receptor Agonism and Antagonism

The interaction of 8-Chlorochroman-4-amine and related compounds with cellular receptors is a key area of pharmacological research.

While direct studies on this compound as a 5-HT4 receptor agonist are not extensively documented in publicly available research, the broader class of chroman derivatives has been investigated for activity at serotonin (B10506) receptors. For instance, certain coumarin (B35378) derivatives, which share a benzopyran core with chromans, have been synthesized and evaluated for their affinity to serotonin receptors, including 5-HT1A and 5-HT2A subtypes. mdpi.commdpi.com These studies provide a basis for exploring the potential of chroman-based compounds to interact with serotonin receptor systems. However, specific agonist or antagonist activity of this compound at the 5-HT4 receptor remains an area for further investigation.

Enzyme Inhibition Studies

The ability of this compound and its structural relatives to inhibit the activity of specific enzymes is a significant aspect of its pharmacological profile.

Research has identified chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. nih.govacs.orghelsinki.fi While direct data for this compound is limited, studies on structurally analogous compounds, particularly those with halogen substitutions at the 8-position, provide valuable insights.

A study on substituted chroman-4-one derivatives revealed that electron-withdrawing groups at the 6- and 8-positions were favorable for SIRT2 inhibitory activity. nih.govacs.org For instance, the compound 6-bromo-8-chloro-2-pentylchroman-4-one demonstrated significant and selective inhibition of SIRT2. nih.gov Another closely related compound, 6,8-dibromo-2-pentylchroman-4-one , was identified as the most potent inhibitor in the series with an IC50 of 1.5 μM. nih.govnih.gov These findings suggest that the 8-chloro substitution in this compound is likely to contribute favorably to its SIRT2 inhibitory potential.

The structure-activity relationship (SAR) studies emphasize the importance of the chroman-4-one scaffold and specific substitutions for potent and selective SIRT2 inhibition. nih.govacs.org

Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | SIRT2 Inhibition IC50 (μM) | SIRT1 Inhibition (%) @ 200 μM | SIRT3 Inhibition (%) @ 200 μM |

|---|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 nih.gov | <10 nih.gov | <10 nih.gov |

Modulation of Neurotransmitter Systems

The chroman scaffold is present in various molecules that interact with the central nervous system. Investigations into chroman amine analogs have explored their potential to modulate neurotransmitter systems, particularly through the inhibition of enzymes like cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.net While specific data on this compound is not detailed, the general activity of this chemical class suggests a potential for interaction with neurological pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of chroman and chromone (B188151) derivatives have been a subject of significant research interest. Studies have shown that certain chromone derivatives can reduce the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cellular models of inflammation. nih.govnih.gov

One study reported that a novel chromone derivative exerted its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov Furthermore, research on chromanone-based derivatives has identified compounds that can mitigate neuroinflammation by inhibiting microglial activation and the production of proinflammatory cytokines. researchgate.netuni.lu The structure-activity relationships of these compounds often highlight the importance of specific substitutions on the chroman ring system for their anti-inflammatory potency. nih.gov Although direct experimental data for this compound is not available, the established anti-inflammatory potential of the chroman scaffold suggests this is a plausible area of activity.

Antioxidant Properties

The antioxidant potential of chroman derivatives is well-documented, largely attributed to their ability to scavenge free radicals. The chromanol ring system, in particular, is a core feature of potent antioxidants like vitamin E. nih.gov

Studies on various chroman and chromone derivatives have demonstrated their capacity to act as antioxidants in different assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.netmdpi.comyoutube.comresearchgate.net The antioxidant activity is often influenced by the substitution pattern on the chroman ring. For instance, structure-activity relationship studies of chromanone analogs have indicated that substitutions at the C-2 and C-3 positions can yield potent antioxidant compounds. nih.gov While specific antioxidant data for this compound has not been reported, the inherent antioxidant properties of the chroman structure suggest that it may possess similar capabilities.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-8-chloro-2-pentylchroman-4-one |

Antimicrobial Activities

While direct studies on the antimicrobial properties of this compound are not extensively documented in the literature, the broader class of halogenated chromane (B1220400) and related heterocyclic derivatives has demonstrated notable antimicrobial effects. Research into flavonoid derivatives has shown that the presence and position of halogen atoms can significantly influence their activity against pathogenic bacteria and yeasts. nih.gov For instance, studies on thiochroman-4-one, a sulfur analog of the chromanone core, revealed that derivatives with electron-withdrawing groups, such as chlorine, at the 6-position exhibit enhanced antifungal activity. rsc.org

Furthermore, the general class of N-halamines, which involves a nitrogen-halogen bond, are known to be potent biocides with broad-spectrum inhibitory activity. nih.govresearchgate.net The mechanism of action is believed to involve the transfer of a positive halogen ion to biological receptors in microbial cells, leading to the inhibition of metabolic processes and cell death. nih.gov This principle suggests that the chloro-amine functionality within the this compound structure could contribute to potential antimicrobial efficacy. Similarly, synthetic coumarin derivatives, which share the chromen-2-one core, have been evaluated against bacterial strains like Staphylococcus aureus and E.coli, demonstrating both bacteriostatic and bactericidal activity. researchgate.net The allylamine (B125299) class of antifungals also provides a precedent for the pharmacological activity of amine-containing compounds against fungal pathogens. nih.govdrugbank.com

These findings from related compound classes suggest that this compound is a promising candidate for antimicrobial research, although specific data on its spectrum of activity and minimum inhibitory concentrations (MICs) are needed to confirm this potential.

Antiproliferative and Anticancer Research

The chromane scaffold is a recurring motif in the design of new anticancer agents. Numerous studies have demonstrated the cytotoxic effects of chroman-4-one derivatives against various human cancer cell lines. nih.govacs.orgresearchgate.net Research into halogenated flavanones (2-phenyl-chroman-4-ones) has indicated that chlorine substitution can modulate cytotoxic activity. researchgate.net

For example, specific dichloro-flavanone derivatives have shown potent inhibition against multiple cancer cell lines, in some cases exceeding the potency of the established anticancer drug etoposide. researchgate.net Similarly, research on 4-amino-2H-benzo[h]chromen-2-one (ABO) analogs, which share the 4-amino-chromane core, has identified compounds with potent and broad antitumor activity. nih.gov Structure-activity relationship (SAR) studies in this series revealed that a secondary amine at the 4-position is crucial for activity. nih.gov The related 8-hydroxyquinoline (B1678124) scaffold, particularly when substituted with chloro groups, has also shown significant potential as an antiproliferative agent, with activity linked to the inhibition of the proteasome in cancer cells. nih.gov

The table below summarizes the antiproliferative activity of several halogenated chromanone derivatives, illustrating the potential of this chemical class.

These findings underscore the rationale for investigating this compound as a potential antiproliferative agent. Its structure combines the chromane core, a 4-amino group, and a halogen substituent, all of which have been independently associated with anticancer activity in related molecular frameworks.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. oncodesign-services.comzamann-pharma.com For this compound, key structural features for SAR analysis include the halogen substitution on the aromatic ring and the stereochemistry at the chiral center at position 4.

The nature and position of halogen substituents can dramatically influence a molecule's pharmacological profile through effects on its size, electronegativity, and lipophilicity. drugdesign.org In the context of the chromane scaffold, research has shown that substituents on the aromatic system are often necessary to achieve significant biological activity. acs.org

A study on substituted chroman-4-one derivatives as SIRT2 inhibitors found that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for potent inhibition. acs.org The unsubstituted parent compound lost all inhibitory activity, highlighting the critical role of these substituents. acs.org While this study focused on chroman-4-ones, the principles are highly relevant to the this compound structure. The 8-chloro substituent provides both size and electron-withdrawing properties that are considered beneficial for activity in this related series. acs.org The table below, derived from this research, illustrates the impact of various substitutions on SIRT2 inhibition.

This data suggests that while an 8-chloro substituent alone provides moderate activity, its combination with another group at the 6-position (such as another chloro or a bromo group) leads to significantly more potent compounds. This provides a clear direction for future optimization of the this compound scaffold.

The amine at the C4 position of this compound creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-8-Chlorochroman-4-amine and (S)-8-Chlorochroman-4-amine. arkpharmtech.combldpharm.com It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. libretexts.orgnih.gov Because biological targets like enzymes and receptors are themselves chiral, they often interact differently with the enantiomers of a chiral drug. libretexts.org This can lead to one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than the other. nih.gov

A clear example of this principle is seen in the nature-inspired compound 3-Br-acivicin, where only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov As shown in the table below, its enantiomer was approximately 10-fold less potent, and its diastereomers were essentially inactive, demonstrating a high degree of stereoselectivity. nih.gov

While specific studies directly comparing the biological efficacy of the (R)- and (S)-enantiomers of this compound have not been reported, the commercial availability of both individual enantiomers suggests that this is an area of active interest. arkpharmtech.combldpharm.com Research on related lactam-fused chroman derivatives has also indicated that the stereochemistry at the amine-bearing position plays an important role in determining the molecule's properties. doi.org Therefore, it is highly probable that the biological activities of this compound are stereospecific, and the evaluation of the individual enantiomers is a critical step in its pharmacological investigation.

An extensive search of publicly available scientific literature and databases has been conducted to gather information regarding the metabolic pathways and toxicological mechanisms of the chemical compound this compound. Despite a thorough investigation, no specific data on the biotransformation, metabolite identification, or the enzymatic processes involved in the metabolism of this compound could be located.

The initial research strategy focused on general and specific keywords related to the compound's metabolic fate, including "this compound metabolism," "biotransformation of this compound," "Phase I and Phase II metabolism of this compound," and the involvement of specific enzyme families such as Cytochrome P450 and Flavin-Containing Monooxygenases. However, these inquiries did not yield any published studies, reports, or database entries that detail the metabolic pathways of this specific compound.

Consequently, it is not possible to provide an article that adheres to the requested outline, as the foundational scientific data required to address the specified sections and subsections on metabolic pathways and toxicological mechanisms for this compound is not available in the public domain.

Metabolic Pathways and Toxicological Mechanisms

Cellular and Molecular Mechanisms of Action in Biological Systems

Limited direct research has been conducted on the specific cellular and molecular mechanisms of action of 8-Chlorochroman-4-amine. However, based on its structural features as a chlorinated aromatic amine and a chroman derivative, potential mechanisms can be inferred from studies on analogous compounds.

Aromatic amines are a class of compounds known to undergo metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form reactive N-hydroxyarylamines. nih.govnih.gov These intermediates can be further metabolized to highly reactive nitrenium ions, which are electrophilic and can form covalent adducts with nucleophilic sites on DNA, RNA, and proteins. nih.gov The formation of DNA adducts by aromatic amines is a well-established mechanism of genotoxicity and carcinogenicity. nih.govnih.gov For instance, studies on other aromatic amines have demonstrated their ability to induce sister chromatid exchanges and chromosomal aberrations in genetically engineered cell lines expressing specific metabolic enzymes like CYP1A2. nih.gov

The binding of small molecules to proteins, such as human serum albumin (HSA), can also be a significant interaction. While no specific data exists for this compound, studies on coumarin (B35378) derivatives, which share a core benzopyran structure, have shown binding to HSA primarily through hydrophobic interactions and hydrogen bonds. nih.gov Such protein binding can influence the distribution, metabolism, and excretion of a compound.

Table 1: Potential Interactions of Metabolically Activated this compound with Biological Macromolecules (Inferred)

| Macromolecule | Potential Interaction Type | Potential Consequence |

| DNA | Covalent Adduct Formation | Genotoxicity, Mutagenicity |

| RNA | Covalent Adduct Formation | Altered RNA function |

| Proteins | Covalent Adduct Formation, Non-covalent Binding | Altered protein function, Allosteric modulation |

Note: This table is based on inferred mechanisms from related aromatic amine compounds and has not been experimentally verified for this compound.

The potential for this compound to induce oxidative stress and generate free radicals has not been directly investigated. However, the metabolism of some aromatic amines can lead to the production of reactive oxygen species (ROS). The metabolic activation process, particularly the redox cycling of N-hydroxylated metabolites, can generate superoxide anions and other free radicals. nih.gov

Furthermore, chlorinated aromatic compounds can, in some instances, contribute to oxidative stress. While the specific oxidative potential of the chloro-group on the chroman ring is unknown, the metabolism of chlorinated compounds can sometimes involve pathways that generate reactive intermediates and disrupt cellular redox balance. oaepublish.com

Table 2: Potential Mechanisms of Oxidative Stress Induction by this compound (Hypothetical)

| Mechanism | Description |

| Redox Cycling | The metabolic conversion of the amine group could lead to the formation of intermediates that participate in redox cycling, generating superoxide radicals. |

| Mitochondrial Dysfunction | Interaction with mitochondrial components could potentially disrupt the electron transport chain, leading to an increase in ROS production. |

Note: This table presents hypothetical mechanisms that require experimental validation.

There is no specific information available regarding the impact of this compound on endogenous metabolic pathways. As a xenobiotic, it would be expected to be metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov The specific CYP isoforms involved in the metabolism of this compound have not been identified.

The metabolism of aromatic amines can be influenced by the activity of various enzymes, including N-acetyltransferases (NATs) and sulfotransferases (SULTs), which are involved in both activation and detoxification pathways. researchgate.net Genetic polymorphisms in these enzymes can lead to individual differences in susceptibility to the toxic effects of aromatic amines. who.int

Given its structure, it is plausible that this compound or its metabolites could interact with and potentially inhibit or induce the activity of certain metabolic enzymes. For example, some coumarin derivatives have been shown to be selective inhibitors of human cytochrome P450 1A2. nih.gov However, without experimental data, any potential impact on specific endogenous metabolic pathways remains speculative.

Table 3: Enzymes Potentially Involved in the Metabolism of this compound (Inferred)

| Enzyme Family | Potential Role |

| Cytochrome P450 (CYP) | Oxidation of the aromatic ring and N-hydroxylation of the amine group. |

| N-acetyltransferases (NATs) | Acetylation of the primary amine group, which can be a detoxification or activation step depending on the specific amine. |

| Sulfotransferases (SULTs) | Sulfonation of hydroxylated metabolites. |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxylated metabolites. |

Note: The involvement of these enzymes in the metabolism of this compound is inferred from general pathways of aromatic amine metabolism and requires experimental confirmation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity of 8-Chlorochroman-4-amine in synthetic chemistry?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect trace impurities. Ensure method sensitivity aligns with the acceptable intake thresholds for impurities, as per regulatory guidelines (e.g., EMA’s requirements for nitrosamine analysis) . Validate results using nuclear magnetic resonance (NMR) spectroscopy, focusing on integrating peak areas for quantitative analysis of the amine proton (δ ~2.5–3.5 ppm). Cross-reference purity data with standardized databases or peer-reviewed protocols to confirm reproducibility .

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

- Methodology : Consult safety data sheets (SDS) to identify hazards (e.g., acute toxicity, skin/eye irritation). Implement engineering controls (fume hoods) and personal protective equipment (PPE: gloves, lab coats). For spill management, follow GHS Revision 8 guidelines, using inert absorbents and avoiding water to prevent unintended reactions . Document risk assessments and emergency procedures in line with institutional safety frameworks .

Q. What are the best practices for synthesizing this compound with high yield?

- Methodology : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via column chromatography. Purity should be verified through melting point analysis and FT-IR spectroscopy (amine N-H stretch ~3300 cm⁻¹). Report yields as percentages relative to theoretical maxima, with error margins from triplicate trials .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodology : Conduct 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. For MS discrepancies, compare fragmentation patterns with computational predictions (e.g., in silico tools like MassFrontier). Cross-validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable. Document all anomalies and propose mechanistic explanations (e.g., solvent adducts, isotopic variants) .

Q. What strategies are effective for impurity profiling of this compound in pharmacokinetic studies?

- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) to identify degradation products under stress conditions (heat, light, pH extremes). Quantify impurities using calibration curves validated against reference standards. Statistically analyze batch-to-batch variability using ANOVA to identify systemic synthesis errors .

Q. How can computational modeling enhance the study of this compound’s reactivity?

- Methodology : Perform density functional theory (DFT) calculations to predict reaction pathways (e.g., nucleophilic substitution at the chloro-substituted position). Validate models with experimental kinetic data. Use molecular docking simulations to explore potential biological interactions, such as binding affinity to amine receptors, and correlate with in vitro assays .

Data Presentation and Reproducibility

Q. What are the key elements for reporting synthetic and analytical data on this compound to ensure reproducibility?

- Methodology : Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. For tables, standardize units (e.g., ppm for NMR, % for purity) and annotate outliers. Use the following template for spectral

| Technique | Key Observations | Reference Standard |

|---|---|---|

| ¹H NMR (400 MHz) | δ 2.8 (t, J=6 Hz, 2H, CH₂NH₂) | TMS |

| HPLC-MS | RT=8.2 min, [M+H]⁺=184.1 m/z | USP guidelines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.